Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate

Description

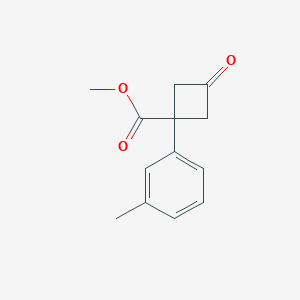

Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative featuring a ketone group at position 3 and a methyl ester at position 1.

- IUPAC Name: this compound

- Molecular Formula: C₁₃H₁₄O₃

- Molecular Weight: 218.24 g/mol

- Key Features: Cyclobutane ring with a ketone (3-oxo) group. Methyl ester (-COOCH₃) and 3-methylphenyl (-C₆H₄CH₃) substituents at position 1. Potential applications in agrochemical or pharmaceutical synthesis due to its structural complexity .

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H14O3/c1-9-4-3-5-10(6-9)13(12(15)16-2)7-11(14)8-13/h3-6H,7-8H2,1-2H3 |

InChI Key |

LCYKFNRQNLBPED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC(=O)C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylbenzaldehyde with ethylmagnesium bromide followed by oxidation and bromination can yield the desired cyclobutane derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Features |

|---|---|---|---|

| Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate | C₁₃H₁₄O₃ | 218.24 | 3-methylphenyl (electron-donating) |

| Methyl 3-oxocyclobutane-1-carboxylate (parent compound) | C₆H₈O₃ | 128.13 | No aromatic substituent |

| Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate | C₁₁H₁₁ClO₃ | 226.45 | 3-chlorophenyl (electron-withdrawing) |

| Methyl 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylate* | C₁₃H₁₄O₄ | 234.25 | 4-methoxyphenyl (polar, electron-donating) |

| Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate | C₇H₁₀O₃S | 174.22 | Methylsulfanyl (-SCH₃) group |

Substituent Effects on Physicochemical Properties

The 3-chlorophenyl analog (C₁₁H₁₁ClO₃) exhibits electron-withdrawing effects, which may increase reactivity in nucleophilic substitutions . The 4-methoxyphenyl group (C₁₃H₁₄O₄) introduces polarity and hydrogen-bonding capacity, improving solubility in polar solvents .

Biological Implications :

- The methylsulfanyl group (C₇H₁₀O₃S) may enhance metabolic stability due to sulfur’s resistance to oxidative degradation, a trait valuable in drug design .

Biological Activity

Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate is a compound with a unique cyclobutane structure and significant potential for various biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H14O3

- Molecular Weight : Approximately 218.25 g/mol

The compound features a cyclobutane ring with a methyl group situated at the meta position relative to the carboxylate group on the aromatic ring. This specific arrangement influences its chemical reactivity and biological interactions significantly.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antibacterial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, making it a candidate for further exploration in antimicrobial therapies.

- Antifungal Activity : Similar to its antibacterial effects, there are indications that it may also possess antifungal properties, which could be valuable in treating fungal infections.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity. This aspect is crucial for understanding its pharmacological applications.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways and cellular functions.

- Receptor Binding : It could bind to specific receptors, altering signaling pathways within cells. This interaction may lead to therapeutic effects in various biological systems.

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Cyclobutane Ring : Utilizing cycloaddition reactions to construct the cyclobutane framework.

- Substitution Reactions : Introducing the methyl group at the meta position through electrophilic aromatic substitution.

- Purification Techniques : Following synthesis, methods such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylate | Similar cyclobutane structure | Different substitution pattern on the aromatic ring |

| Methyl 1-(2-methylphenyl)-3-oxocyclobutane-1-carboxylate | Similar cyclobutane structure | Variance in substitution position affecting reactivity |

| Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate | Chlorine substituent on aromatic ring | Potentially altered biological activity due to electronegativity of chlorine |

This comparative analysis highlights how variations in substitution can significantly impact the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.

- Enzyme Interaction Assays : Research focused on enzyme inhibition revealed that this compound could effectively modulate the activity of specific enzymes involved in metabolic pathways, indicating its potential therapeutic roles in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.